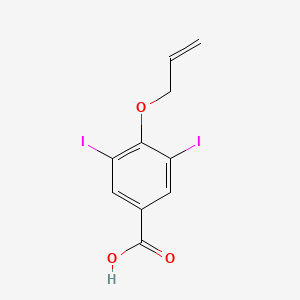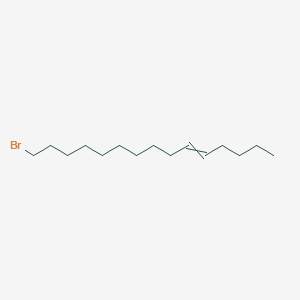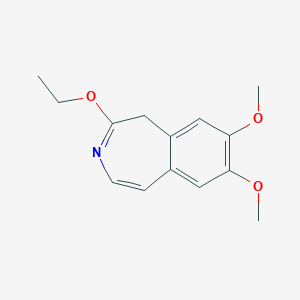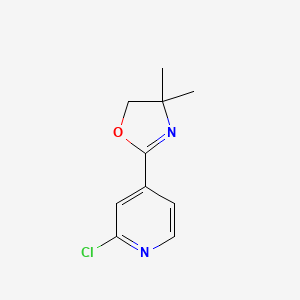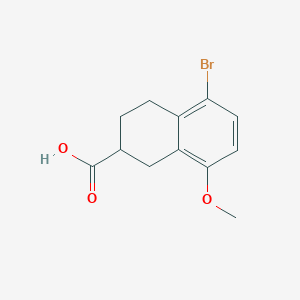![molecular formula C14H9Br2N B14366914 2-[Dibromo(phenyl)methyl]benzonitrile CAS No. 90292-84-5](/img/structure/B14366914.png)
2-[Dibromo(phenyl)methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Dibromo(phenyl)methyl]benzonitrile is an organic compound with the molecular formula C14H9Br2N It is a derivative of benzonitrile, characterized by the presence of two bromine atoms and a phenyl group attached to the benzylic position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Dibromo(phenyl)methyl]benzonitrile typically involves the bromination of benzonitrile derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-[Dibromo(phenyl)methyl]benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Benzyl ketones or benzoic acids.
Reduction: Benzylamines.
Aplicaciones Científicas De Investigación
2-[Dibromo(phenyl)methyl]benzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[Dibromo(phenyl)methyl]benzonitrile involves its interaction with various molecular targets. The bromine atoms and nitrile group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Benzonitrile: A simpler analog without the bromine atoms, used as a solvent and chemical intermediate.
2-(Bromomethyl)benzonitrile: A related compound with only one bromine atom, used in similar applications.
Uniqueness: 2-[Dibromo(phenyl)methyl]benzonitrile is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for more diverse chemical transformations compared to its simpler analogs .
Propiedades
Número CAS |
90292-84-5 |
|---|---|
Fórmula molecular |
C14H9Br2N |
Peso molecular |
351.04 g/mol |
Nombre IUPAC |
2-[dibromo(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H9Br2N/c15-14(16,12-7-2-1-3-8-12)13-9-5-4-6-11(13)10-17/h1-9H |
Clave InChI |
QTXOTUPDBRURAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


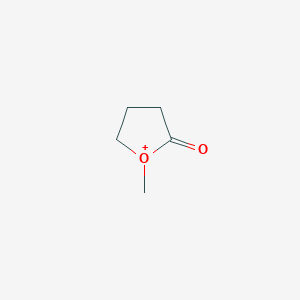
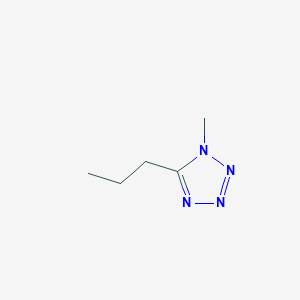
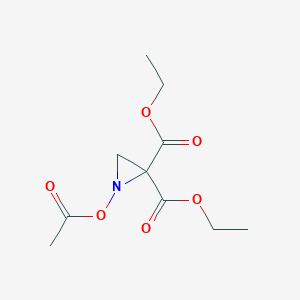
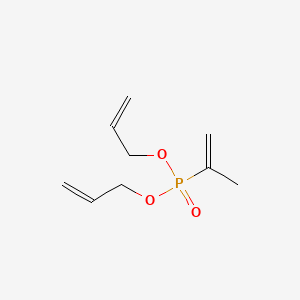
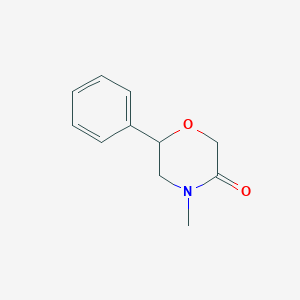
![N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea](/img/structure/B14366864.png)
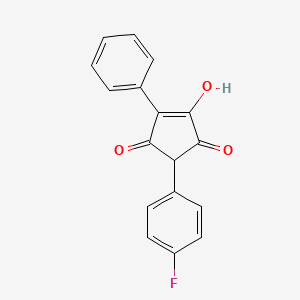
![3-Methyl-2-{[(prop-2-en-1-yl)oxy]methyl}-1-benzothiophene](/img/structure/B14366882.png)
